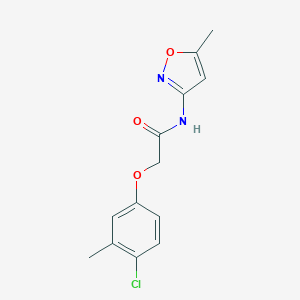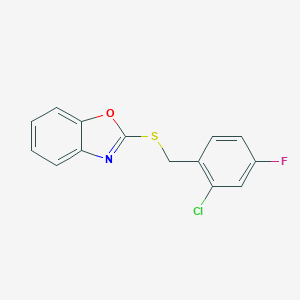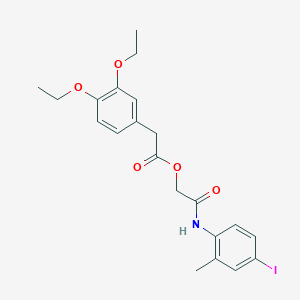![molecular formula C15H16O3 B283994 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, also known as coumarin 151, is a chemical compound that has gained significant attention in scientific research due to its various biological activities. Coumarin 151 is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cinnamon. It has been synthesized in the lab and used in various experiments to investigate its potential applications in medicine and other fields.
作用機序
The mechanism of action of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes and receptors. Coumarin 151 has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to interact with various receptors, such as the estrogen receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Coumarin 151 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 151 can inhibit the growth and proliferation of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. In vivo studies have shown that this compound 151 can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
Coumarin 151 has several advantages for use in lab experiments, such as its low toxicity and ease of synthesis. It is also a fluorescent compound, which makes it useful for imaging applications. However, one of the limitations of 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 is its limited solubility in water, which can make it difficult to use in aqueous environments. It is also important to note that this compound 151 should be handled with care, as it can be harmful if ingested or inhaled.
将来の方向性
There are several future directions for research on 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151. One of the most promising areas is in the development of new drugs based on the compound's biological activities. Coumarin 151 has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs for various diseases. Another area of research is in the development of new imaging probes based on this compound 151's fluorescent properties. Coumarin 151 could also be used in the development of new materials, such as polymers and coatings, due to its ease of synthesis and low toxicity.
合成法
Coumarin 151 can be synthesized in the lab using various methods. One of the most common methods is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. Another method involves the reaction of salicylaldehydes with ethyl acetoacetate in the presence of a base catalyst. The synthesized 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 can then be purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
Coumarin 151 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. One of the most promising applications is in medicine, where 2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one 151 has been shown to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
2,5,6,9-tetramethyl-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-11-6-12-8(2)9(3)15(16)18-14(12)10(4)13(11)17-7/h6-7H,5H2,1-4H3 |
InChIキー |
MGJUIXVBAWMLGX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C(=C3C(=C2)C(=C(C(=O)O3)C)C)C |
正規SMILES |
CC1CC2=CC3=C(C(=C2O1)C)OC(=O)C(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
